molecular formula C11H12FNO B13500282 N-[(1r,3r)-3-fluorocyclobutyl]benzamide

N-[(1r,3r)-3-fluorocyclobutyl]benzamide

Cat. No.: B13500282
M. Wt: 193.22 g/mol
InChI Key: REPGJIWALBRGBP-UHFFFAOYSA-N
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Description

N-[(1r,3r)-3-fluorocyclobutyl]benzamide is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of a fluorocyclobutyl group attached to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,3r)-3-fluorocyclobutyl]benzamide typically involves the reaction of 3-fluorocyclobutanone with benzamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1r,3r)-3-fluorocyclobutyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

N-[(1r,3r)-3-fluorocyclobutyl]benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[(1r,3r)-3-fluorocyclobutyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide
  • N-(trans-3-fluorocyclobutyl)benzamide

Uniqueness

N-[(1r,3r)-3-fluorocyclobutyl]benzamide is unique due to its specific fluorocyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

N-(3-fluorocyclobutyl)benzamide

InChI

InChI=1S/C11H12FNO/c12-9-6-10(7-9)13-11(14)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)

InChI Key

REPGJIWALBRGBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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